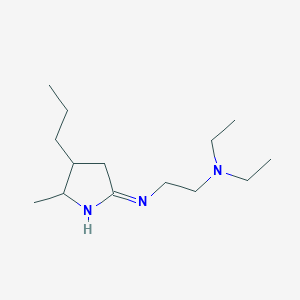
Benzoxazolium, 5-(acetylamino)-2-(2-((5-(acetylamino)-3-ethyl-2(3H)-benzoxazolylidene)methyl)-1-butenyl)-3-ethyl-, perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoxazolium, 5-(acetylamino)-2-(2-((5-(acetylamino)-3-ethyl-2(3H)-benzoxazolylidene)methyl)-1-butenyl)-3-ethyl-, perchlorate is a complex organic compound that belongs to the benzoxazolium family. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring multiple benzoxazolylidene groups, makes it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoxazolium, 5-(acetylamino)-2-(2-((5-(acetylamino)-3-ethyl-2(3H)-benzoxazolylidene)methyl)-1-butenyl)-3-ethyl-, perchlorate typically involves multi-step organic reactions. The process may start with the preparation of the benzoxazole core, followed by the introduction of acetylamino and ethyl groups through various substitution reactions. The final step often involves the formation of the perchlorate salt.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Benzoxazolium compounds can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized form.
Reduction: Reduction of specific functional groups within the molecule.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized benzoxazolium derivative, while substitution reactions may introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Benzoxazolium, 5-(acetylamino)-2-(2-((5-(acetylamino)-3-ethyl-2(3H)-benzoxazolylidene)methyl)-1-butenyl)-3-ethyl-, perchlorate include other benzoxazolium derivatives with different substituents.
Uniqueness
What sets this compound apart is its unique combination of acetylamino and ethyl groups, which may confer specific chemical and biological properties not found in other benzoxazolium compounds. This uniqueness makes it a valuable subject for further research and exploration.
Propiedades
Número CAS |
68239-68-9 |
|---|---|
Fórmula molecular |
C27H31ClN4O8 |
Peso molecular |
575.0 g/mol |
Nombre IUPAC |
N-[(2Z)-2-[(2E)-2-[(5-acetamido-3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-3-ethyl-1,3-benzoxazol-5-yl]acetamide;perchlorate |
InChI |
InChI=1S/C27H30N4O4.ClHO4/c1-6-19(13-26-30(7-2)22-15-20(28-17(4)32)9-11-24(22)34-26)14-27-31(8-3)23-16-21(29-18(5)33)10-12-25(23)35-27;2-1(3,4)5/h9-16H,6-8H2,1-5H3,(H-,28,29,32,33);(H,2,3,4,5) |
Clave InChI |
MATDQNMRZOTTCQ-UHFFFAOYSA-N |
SMILES isomérico |
CC/C(=C\C1=[N+](C2=C(O1)C=CC(=C2)NC(=O)C)CC)/C=C\3/N(C4=C(O3)C=CC(=C4)NC(=O)C)CC.[O-]Cl(=O)(=O)=O |
SMILES canónico |
CCC(=CC1=[N+](C2=C(O1)C=CC(=C2)NC(=O)C)CC)C=C3N(C4=C(O3)C=CC(=C4)NC(=O)C)CC.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



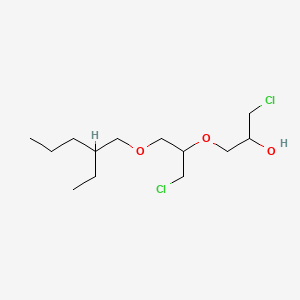
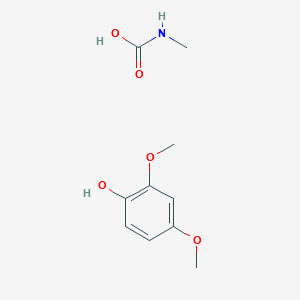
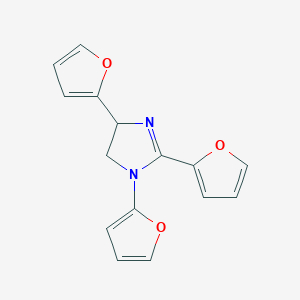
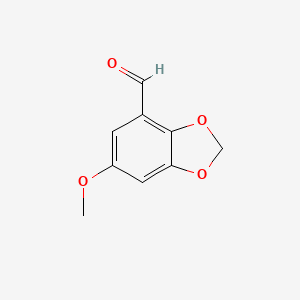
![2-Butanone, 4-phenyl-4-[(trimethylsilyl)oxy]-](/img/structure/B14456480.png)
![1,3-Bis[(benzyloxy)methyl]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B14456485.png)
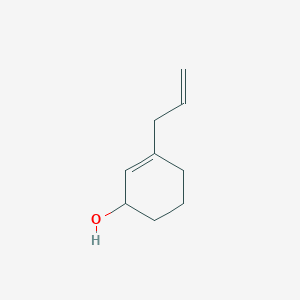
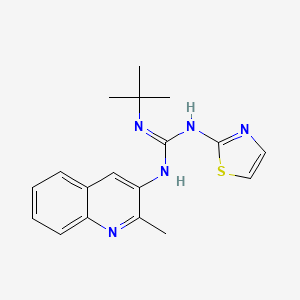
![Methyl 2-[(E)-benzylideneamino]but-2-enoate](/img/structure/B14456498.png)
